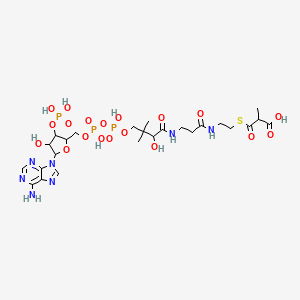
Coenzyme A, S-(hydrogen methylpropanedioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A, S-(hydrogen methylpropanedioate) is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound plays a crucial role in the metabolism of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is involved in various cellular processes, including the synthesis and oxidation of fatty acids, and the regulation of metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen methylpropanedioate) involves multiple steps. Initially, methylmalonic acid is synthesized through bacterial or fungal fermentation . This intermediate is then reacted with coenzyme A in the presence of specific enzymes to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the necessary intermediates. These intermediates are then purified and subjected to enzymatic reactions to yield Coenzyme A, S-(hydrogen methylpropanedioate) .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-(hydrogen methylpropanedioate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is crucial in metabolic pathways.
Reduction: The gain of electrons, often coupled with oxidation reactions, plays a significant role in energy production.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and FAD, reducing agents such as NADH and FADH2, and various enzymes that facilitate these reactions under physiological conditions .
Major Products Formed
The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and other acyl-CoA derivatives, which are vital intermediates in metabolic pathways .
Applications De Recherche Scientifique
Coenzyme A, S-(hydrogen methylpropanedioate) has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of Coenzyme A, S-(hydrogen methylpropanedioate) involves its role as a carrier of acyl groups in metabolic reactions. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical pathways . The molecular targets include enzymes involved in the citric acid cycle, fatty acid metabolism, and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-CoA: Involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Plays a role in the citric acid cycle and amino acid metabolism.
Malonyl-CoA: Essential in fatty acid synthesis.
Uniqueness
Coenzyme A, S-(hydrogen methylpropanedioate) is unique due to its specific role in the metabolism of methylmalonic acid and its involvement in the conversion of methylmalonyl-CoA to succinyl-CoA . This specificity makes it a valuable compound in studying metabolic disorders related to methylmalonic acidemia .
Propriétés
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869435 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-08-8 |
Source


|
| Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

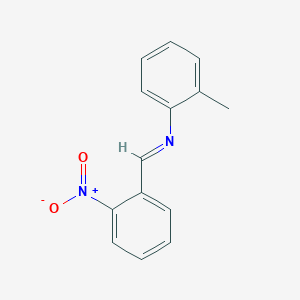
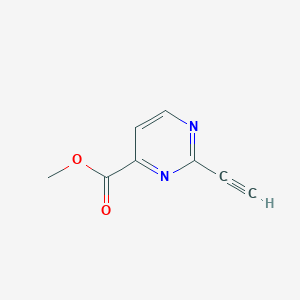
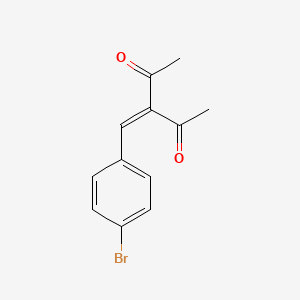
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)

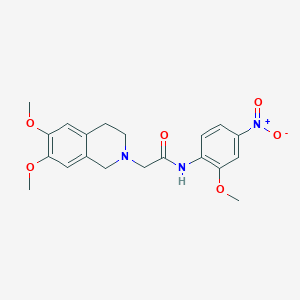
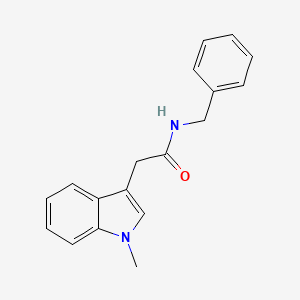
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
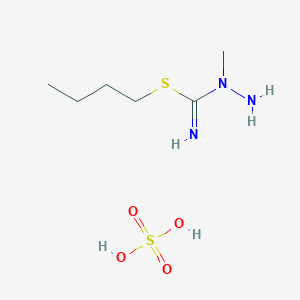
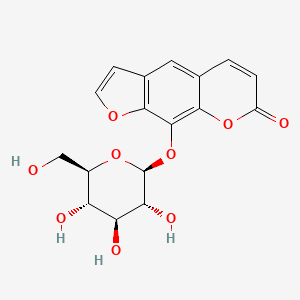
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
